(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPXPNXUTNFBAY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using Protected Serine
This method leverages (S)-serine as a chiral starting material:
Step 1: Protection of Serine
(S)-Serine is protected as its tert-butoxycarbonyl (Boc) derivative under basic conditions (NaHCO₃, Boc₂O).
Step 2: Amide Coupling
The Boc-protected serine reacts with N-methylpyridin-4-ylmethylamine using carbodiimide coupling agents (EDCI/HOBt) in dichloromethane (DCM). Yield: 68–72%.
Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA) yields the free amine. Purification via silica chromatography affords the enantiomerically pure product (ee >98%).
Advantages : High enantiomeric excess; minimal racemization.
Catalytic Asymmetric Synthesis
A Pd-catalyzed asymmetric allylic alkylation (AAA) constructs the chiral center:
Reaction Conditions :
-
Substrate : N-Methyl-N-(pyridin-4-ylmethyl)acrylamide.
-
Catalyst : Pd₂(dba)₃/(R)-BINAP.
-
Nucleophile : Ammonium formate (HCOONH₄).
Outcome :
Limitations : Requires specialized ligands and inert conditions.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A standard approach using EDCI and HOBt in DMF:
| Component | Quantity | Role |
|---|---|---|
| (S)-2-Aminopropanoic acid | 1.0 equiv | Carboxylic acid |
| N-Methylpyridin-4-ylmethylamine | 1.2 equiv | Amine |
| EDCI | 1.5 equiv | Coupling agent |
| HOBt | 1.5 equiv | Additive |
Procedure :
-
Activate acid with EDCI/HOBt (0°C, 30 min).
-
Add amine, stir at 25°C for 12 h.
-
Quench with H₂O, extract with EtOAc.
-
Purify via flash chromatography (Hex/EtOAc 3:1).
Mixed Carbonate Activation
For moisture-sensitive substrates, phenyl carbonate intermediates improve reactivity:
Reaction Scheme :
-
(S)-2-Aminopropanoic acid → Mixed carbonate (ClCO₂Ph, Et₃N).
-
React with N-methylpyridin-4-ylmethylamine (0°C → 25°C).
Yield : 81%.
Purity : >99% (HPLC).
Resolution of Racemic Mixtures
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the R-enantiomer:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase B |
| Acyl donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Conversion (24 h) | 48% |
| ee (S-isomer) | >99% |
Downside : 50% maximum yield due to equilibrium.
Industrial-Scale Optimization
Continuous Flow Synthesis
A telescoped process enhances throughput:
Steps :
-
Flow reactor 1 : Boc protection (residence time: 5 min).
-
Flow reactor 2 : EDCI-mediated coupling (residence time: 10 min).
Advantages : Reduced solvent use; 8 kg/day capacity.
Analytical Characterization
Chiral HPLC Validation
Column : Chiralpak IA (4.6 × 250 mm).
Mobile phase : Hexane/i-PrOH (80:20).
Retention times :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Chiral Pool (Serine) | 72 | 98 | Moderate | $$ |
| Catalytic Asymmetric | 65 | 92 | Low | $$$ |
| Enzymatic Resolution | 48 | 99 | High | $ |
| Continuous Flow | 85 | 99 | Industrial | $$ |
Key Insight : Continuous flow synthesis balances efficiency and cost for large-scale production.
Challenges and Innovations
Stereochemical Integrity
Racemization during amide coupling is mitigated by:
Chemical Reactions Analysis
(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as halides and amines can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridin-4-ylmethyl compounds.
Scientific Research Applications
Pharmacological Properties
Analgesic Activity:
Research indicates that (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide exhibits significant analgesic properties. In studies involving neuropathic pain models, this compound demonstrated potent antagonism against the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain signaling. For instance, a specific derivative of this compound showed a binding affinity (K_i) of 0.2 nM for TRPV1, indicating high potency compared to other tested compounds . The analgesic efficacy was further supported by its performance in animal models, where it exhibited dose-dependent effects without notable side effects such as sedation .
Neuroinflammation:
The compound also shows promise as a ligand for the translocator protein (TSPO), which is a biomarker for neuroinflammation. TSPO ligands are crucial for developing positron emission tomography (PET) radioligands that can quantify neuroinflammatory conditions. The structural modifications of the compound have led to the development of high-affinity TSPO ligands that are genotype-insensitive, enhancing their applicability in clinical settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound has been pivotal in optimizing its pharmacological profile. Studies have indicated that specific substitutions on the pyridine ring and variations in the amide linkage significantly influence both binding affinity and biological activity. For example, modifications to the piperidine moiety have been shown to enhance TRPV1 antagonism, with certain derivatives achieving up to 100-fold increased potency compared to parent compounds .
Table 1: Comparative Binding Affinities of Derivatives
| Compound | K_i (nM) | IC_50 (pH) | Analgesic Efficacy |
|---|---|---|---|
| This compound | 0.2 | 6.3 | High |
| Derivative A | 0.3 | 5.0 | Moderate |
| Derivative B | 1.0 | 8.0 | Low |
Case Study: Neuropathic Pain Model
In a controlled study using the rat Bennett model for neuropathic pain, this compound was administered orally. The results indicated that at a dosage of 0.9 mg/kg, the compound achieved a maximum analgesic effect of approximately 60% at higher doses, demonstrating its potential as an effective treatment for chronic pain conditions .
Mechanism of Action
The mechanism by which (S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with three analogs from the literature:
Key Observations :
- Pyridine Position : The target’s pyridin-4-yl group may offer better hydrogen-bonding geometry compared to pyridin-2-yl in ’s compound, affecting target selectivity.
- Bulk and Solubility : The sulfamoyl and dioxoisoindolin groups in ’s compound contribute to high molecular weight (~493.53), likely reducing aqueous solubility and oral bioavailability .
Structural Analysis Tools
Crystallographic software like SHELXL and databases like the Cambridge Structural Database (CSD) are critical for comparing molecular geometries. For example:
- SHELXL refinements can reveal conformational differences between the target’s flexible propionamide backbone and rigid analogs like ’s dioxoisoindolin derivative .
- The CSD (containing >500,000 structures) provides reference data for bond lengths and angles, aiding in steric and electronic comparisons .
Biological Activity
(S)-2-Amino-N-methyl-N-pyridin-4-ylmethyl-propionamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme interactions, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H14N2O and a molecular weight of approximately 193.25 g/mol. Its structure features a pyridine ring, an amino group, and a propionamide moiety, which contribute to its unique properties and reactivity. The specific substitution on the pyridine ring at position 4 is significant for its biological activity and interaction profiles compared to other similar compounds.
Enzyme Interactions
Research indicates that this compound interacts with various enzymes, modulating their activity through binding at active sites. Notably, it has been identified as a selective inhibitor of tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Antimicrobial Activity
The compound exhibits promising antimicrobial properties . In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's structure allows it to engage in hydrogen bonding, influencing its solubility and interaction with microbial targets.
Therapeutic Potential
The therapeutic potential of this compound extends beyond its antimicrobial properties. Its ability to inhibit tissue kallikrein suggests that it may also modulate inflammatory pathways effectively, making it a candidate for further investigation in respiratory disorders and other inflammatory conditions.
Case Studies
- Antituberculosis Properties : In silico studies have identified various small molecules with antituberculosis properties, including those structurally similar to this compound. These studies utilized molecular docking techniques to evaluate binding stability with target proteins associated with Mycobacterium tuberculosis .
- Anticancer Activity : Other derivatives of amino acids conjugated with heterocycles have shown promising anticancer activities in resistant cell lines. Although not directly tested on this compound, the structural similarities suggest potential for similar therapeutic applications .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-propionamide | C10H14ClN3O | Contains a chlorine substituent that may alter biological activity |
| N-(Pyridin-4-ylmethyl)propan-2-amine | C10H14N2 | Lacks the methyl group on nitrogen, potentially affecting binding properties |
| N-(Pyridin-3-ylmethyl)propanamide | C10H12N2O | Similar backbone but without the amino group, which may influence its activity profile |
Q & A
Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?
- Standardized protocols : Pre-treat compounds with activated molecular sieves to control hydration.
- Biological triplicates : Repeat assays across three independently synthesized batches to isolate synthesis-related variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
